3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose
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Overview
Description
3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose: is a sulfated polysaccharide derivative commonly found in marine algae. It is a significant component of the cell walls of red algae, particularly in species like Porphyra haitanensis. This compound is known for its various biological activities, including antioxidant, anticoagulant, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose typically involves the extraction and purification of sulfated polysaccharides from marine algae. The process includes:
Extraction: The algae are first dried and powdered. The powdered algae are then subjected to hot water extraction to obtain crude polysaccharides.
Purification: The crude extract is purified using techniques such as ion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration chromatography (e.g., Sephadex G-100).
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of red algae, followed by the extraction and purification processes mentioned above. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the sulfate groups to hydroxyl groups.
Substitution: This reaction can involve the replacement of the hydrogen sulfate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield hydroxylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose is used as a precursor for synthesizing other sulfated polysaccharides and as a model compound for studying the structure-activity relationships of sulfated polysaccharides .
Biology: In biological research, this compound is studied for its role in cell signaling and its potential as a bioactive agent. It has been shown to enhance the proliferation and phagocytic ability of immune cells .
Medicine: In medicine, this compound is investigated for its anticoagulant and antiviral properties.
Industry: In the industry, this compound is used in the formulation of functional foods and nutraceuticals due to its health-promoting properties. It is also explored for its potential in developing biodegradable materials .
Mechanism of Action
The mechanism of action of 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose involves its interaction with various molecular targets and pathways:
Anticoagulant Activity: The compound inhibits thrombin and factor Xa, key enzymes in the blood coagulation cascade, thereby preventing blood clot formation.
Antiviral Activity: It interferes with viral attachment and entry into host cells by binding to viral surface proteins.
Immunomodulatory Activity: The compound enhances the activity of immune cells such as macrophages and natural killer cells, promoting an immune response.
Comparison with Similar Compounds
Carrageenan: Another sulfated polysaccharide derived from red algae, known for its gelling, thickening, and stabilizing properties.
Fucoidan: A sulfated polysaccharide found in brown algae, known for its anticoagulant, antiviral, and anti-inflammatory activities.
Uniqueness: 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose is unique due to its specific structure, which includes an anhydro bridge and a sulfate group at the 2-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
96519-18-5 |
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Molecular Formula |
C6H10O8S |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
[(1R,3S,4R,5S,8S)-3,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H10O8S/c7-3-2-1-12-4(3)5(6(8)13-2)14-15(9,10)11/h2-8H,1H2,(H,9,10,11)/t2-,3+,4+,5-,6+/m1/s1 |
InChI Key |
BBGPRYFPTZDJIZ-PHYPRBDBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)O)O |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
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